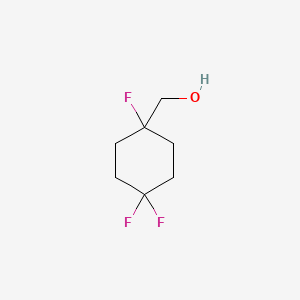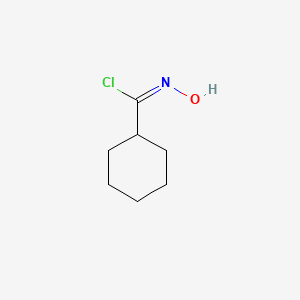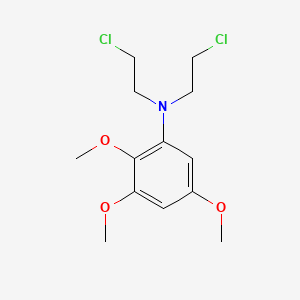![molecular formula C8H14O6 B14009419 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol CAS No. 50256-49-0](/img/structure/B14009419.png)
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a chemical compound with the molecular formula C₈H₁₄O₆ and a molecular weight of 206.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes three oxygen atoms and a methoxy group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a methoxy group in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions but generally include oxidized derivatives, reduced alcohols, and substituted compounds .
Aplicaciones Científicas De Investigación
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Trans-decalin: Another bicyclic compound with similar structural features but different functional groups.
Trans-octalin: Similar in structure but lacks the methoxy and trioxabicyclo groups.
Uniqueness
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is unique due to its specific combination of a methoxy group and three oxygen atoms within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
50256-49-0 |
|---|---|
Fórmula molecular |
C8H14O6 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C8H14O6/c1-11-8-6(10)5(9)7-4(14-8)2-12-3-13-7/h4-10H,2-3H2,1H3 |
Clave InChI |
SCPZHNFZLGNUMI-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C2C(O1)COCO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


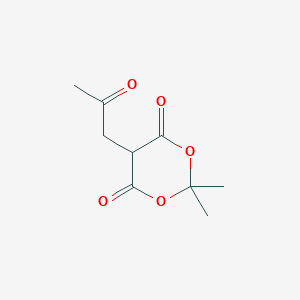
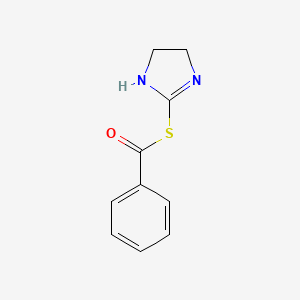

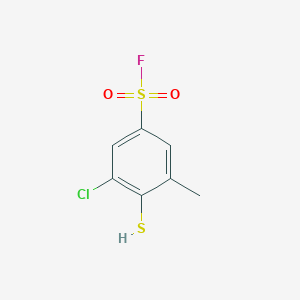
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
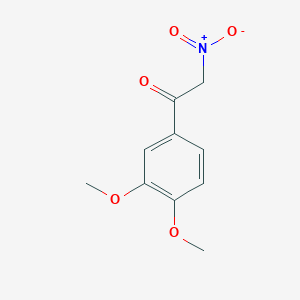
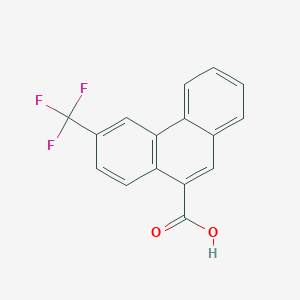
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
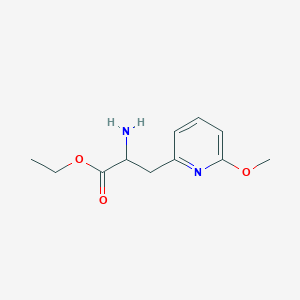
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)
